Tenofovir Alafenamide (TAF) is a phosphonamidate prodrug of Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI). [, , , , ] While not naturally occurring, it plays a crucial role in HIV/AIDS research as a novel therapeutic agent. [, , , , , , , , ]
Synthesis Analysis
Step 1: Tenofovir reacts with Triphenyl Phosphate in the presence of an acid-binding agent to produce an intermediate compound (TAF-I M). []
Step 2: TAF-I M is continuously processed to generate another intermediate compound (TAF-II M). []
Step 3: TAF-II M undergoes a salt-forming reaction to yield Tenofovir Alafenamide Hemifumarate. []
This method emphasizes the use of a proline catalyst for high enantioselectivity, ensuring optical purity exceeding 99.9% through primary crystallization. [] Another study highlights recrystallization of crude Tenofovir Alafenamide Fumarate intermediate in a nitrile solvent and water or a mixture of nitrile solvent and aromatic hydrocarbon solvent to achieve high purity. []
Molecular Structure Analysis
While a detailed molecular structure breakdown is not provided in the provided abstracts, research indicates Tenofovir Alafenamide Fumarate can exist in different solid-state forms, including polymorphs and co-crystals. [] The study used single-crystal X-ray diffraction and ¹⁵N-solid state nuclear magnetic resonance (¹⁵N-ssNMR) to identify a co-crystal form of Tenofovir Alafenamide Hemifumarate and differentiate between mixed ionization state complexes, pure salts, and co-crystal forms of Tenofovir Alafenamide monofumarate. []
Chemical Reactions Analysis
Hydrolysis: TAF undergoes hydrolysis, primarily catalyzed by Cathepsin A and Carboxylesterase 1 in the liver, to release its active metabolite, Tenofovir. [] This step is crucial for its activation.
Salt Formation: During synthesis, a salt-forming reaction with Fumaric acid leads to the formation of Tenofovir Alafenamide Hemifumarate. [] This reaction is vital for creating a stable and pharmaceutically suitable form of the compound.
Mechanism of Action
Tenofovir Alafenamide acts as a prodrug, requiring intracellular conversion to its active form, Tenofovir Diphosphate. [, , , ] This active metabolite then inhibits the HIV-1 reverse transcriptase enzyme by competing with the natural substrate deoxyadenosine 5'-triphosphate. [, ] This competition disrupts viral DNA synthesis, effectively inhibiting HIV-1 replication. [, , ] Notably, TAF achieves higher intracellular concentrations of Tenofovir Diphosphate compared to Tenofovir Disoproxil Fumarate, resulting in enhanced antiviral potency. [, , , ]
Applications
HIV/AIDS research: TAF is extensively studied as a potential therapeutic agent for HIV/AIDS, with a focus on its efficacy, safety, and tolerability. [, , , , , , , , , , , ]
Pharmacokinetic studies: Researchers investigate TAF's absorption, distribution, metabolism, and excretion to understand its behavior in the body. [, , , ] This information is crucial for optimizing dosage regimens and understanding potential drug interactions.
Drug interaction studies: Studies assess how TAF interacts with other medications, particularly Rifampicin, to determine any impact on its efficacy and safety. [] This is critical for ensuring safe and effective co-administration of medications in individuals with HIV/AIDS.
Solid-state characterization: Understanding the various solid forms of Tenofovir Alafenamide Fumarate (polymorphs, co-crystals) is crucial for drug development, formulation, and ensuring consistent therapeutic effects. []
Analytical method development: Researchers develop and validate analytical techniques like RP-HPLC and UV-spectrophotometry to quantify TAF and its impurities in bulk and pharmaceutical dosage forms. [, , , , , , , , , , , , , ] This is essential for quality control and ensuring drug safety and efficacy.
Forced degradation studies: Researchers subject TAF to various stress conditions to determine its stability and identify potential degradation products. [, , , , , ] This information is crucial for understanding drug stability under different storage conditions and developing stable formulations.
Future Directions
New formulations and delivery methods: Exploring alternative formulations, such as subcutaneous depots or implantable devices, could improve patient adherence and long-term treatment outcomes. []
Personalized medicine: Investigating the impact of genetic variations, particularly in enzymes involved in TAF metabolism, could help tailor treatment strategies and optimize patient outcomes. []
Related Compounds
Tenofovir
Tenofovir, also known as (R)-PMPA ((R)-9-[2-(phosphonomethoxy)propyl]adenine), is a nucleotide reverse transcriptase inhibitor (NRTI) that acts as a potent antiviral agent. [, , ] It is a key component of various antiretroviral therapies (ART) employed in the management of HIV infection and chronic hepatitis B. [, ]
Tenofovir is the active metabolite of Tenofovir alafenamide. [, , , ] Tenofovir alafenamide, being a prodrug, is metabolized in the body to release Tenofovir, which then exerts its therapeutic effect. [, , , ] While Tenofovir alafenamide offers a more favorable pharmacokinetic profile and potentially reduced toxicity, both compounds ultimately rely on the antiviral activity of Tenofovir. [, , , ]
Tenofovir disoproxil fumarate
Compound Description:
Tenofovir disoproxil fumarate (TDF) is a prodrug of Tenofovir. [, , , ] It is an NRTI that is widely used in the treatment of HIV infection and chronic hepatitis B. [, , , ] TDF is known for its efficacy in suppressing viral replication but has been associated with renal and bone toxicity in some patients with long-term use. [, , , ]
Relevance:
Tenofovir disoproxil fumarate (TDF) is the predecessor to Tenofovir alafenamide, both being prodrugs of the active antiviral agent Tenofovir. [, , , ] Tenofovir alafenamide was developed to address the potential renal and bone toxicity associated with TDF. [, , , ] The newer prodrug, Tenofovir alafenamide, offers a more favorable pharmacokinetic profile, delivering higher concentrations of Tenofovir to target cells while maintaining lower systemic exposure, potentially reducing the risk of side effects. [, , , ]
Tenofovir diphosphate
Tenofovir diphosphate (TFV-DP) is the active intracellular metabolite of both Tenofovir alafenamide and Tenofovir disoproxil fumarate. [, ] It is a potent inhibitor of HIV reverse transcriptase, effectively blocking viral replication within infected cells. [, ]
Both Tenofovir alafenamide and its related compound, Tenofovir disoproxil fumarate, act as prodrugs, requiring intracellular conversion to Tenofovir diphosphate to exert their antiviral effects. [, ] Notably, Tenofovir alafenamide demonstrates superior intracellular delivery of Tenofovir diphosphate compared to Tenofovir disoproxil fumarate, leading to enhanced antiviral potency at lower doses. [, ] This difference in intracellular Tenofovir diphosphate levels contributes to the improved safety profile of Tenofovir alafenamide, as it minimizes systemic exposure to Tenofovir and its potential for renal and bone toxicity. [, ]
(S)-isopropyl 2-(((S)-(4-aminofuran-2-yl)(6-(isopropoxycarbonyloxy)-9H-purin-9-yl)methyl)amino)propanoate, also referred to as TAF-II M, is a crucial intermediate in the synthesis of Tenofovir alafenamide. [] This compound undergoes further chemical transformation to yield the final drug substance.
Relevance:
(S)-isopropyl 2-(((S)-(4-aminofuran-2-yl)(6-(isopropoxycarbonyloxy)-9H-purin-9-yl)methyl)amino)propanoate, or TAF-II M, plays a vital role as an intermediate in the production process of Tenofovir alafenamide. [] Its successful synthesis and purification are essential for obtaining high-quality Tenofovir alafenamide with the desired purity and efficacy.
Phenyl PMPA
Phenyl PMPA is identified as an impurity in the manufacturing and analysis of Tenofovir alafenamide. []
Relevance:
Phenyl PMPA is classified as an impurity of Tenofovir alafenamide, highlighting its potential presence during the drug's synthesis or storage. [] Monitoring and controlling levels of Phenyl PMPA, among other impurities, are crucial for ensuring the quality, safety, and efficacy of Tenofovir alafenamide drug products. []
PMPA
Compound Description:
PMPA, the acronym for 9-[2-(phosphonomethoxy)propyl]adenine, represents a crucial chemical compound in the synthesis pathway of Tenofovir alafenamide. []
Relevance:
PMPA serves as a key precursor in the chemical synthesis of Tenofovir alafenamide, highlighting its significance in the drug's manufacturing process. []
PMPA anhydrate
Compound Description:
PMPA anhydrate, a dehydrated form of PMPA (9-[2-(phosphonomethoxy)propyl]adenine), is identified as an impurity associated with Tenofovir alafenamide. []
Relevance:
PMPA anhydrate is listed as an impurity of Tenofovir alafenamide, indicating its potential presence in the drug substance or final product. [] Monitoring and controlling levels of PMPA anhydrate, along with other impurities, are essential for ensuring the quality, safety, and efficacy of Tenofovir alafenamide drug products. []
PMPA isopropyl alaninate
Compound Description:
PMPA isopropyl alaninate is identified as an impurity in the manufacturing and analysis of Tenofovir alafenamide. []
Relevance:
PMPA isopropyl alaninate is classified as an impurity of Tenofovir alafenamide, indicating its potential presence during the drug's synthesis or storage. [] Monitoring and controlling levels of PMPA isopropyl alaninate, among other impurities, are crucial for ensuring the quality, safety, and efficacy of Tenofovir alafenamide drug products. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tenofovir alafenamide is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic hepatitis B virus infection (HBV) in adults and children 6 years of age and older who weigh at least 55 lb (25 kg) and who meet certain requirements, as determined by a health care provider. HBV can be an opportunistic infection (OI) of HIV.
HDMAPP is a metabolite of the microbial dioxyxylulose-phosphate pathway, which is analogous to the isopentenyl pyrophosphate pathway in mammals. It is a protease-resistant and phosphatase-sensitive pyrophosphate produced by bacteria and plants. HDMAPP is a non-peptide ligand, also called a phosphoantigen, that binds the T cell receptor on Vγ9Vδ2 peripheral blood lymphocytes with high affinity (EC50 = 0.39 nM). It induces the expansion of human memory Vγ9Vδ2 T cells, but does not increase their ability to inhibit intracellular mycobacterial growth. Neonatal Vγ9Vδ2 T cells require micromolar concentrations of HDMAPP to drive expansion. HMBPP triammonium is a stimulator of gamma delta T cells.
HMCEF is a P-selectin inhibitor. It acts by intercalating into calf thymus DNA, cutting off DNA pBR22 and inhibiting the proliferation of cancer cells.
HMPL-523 is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities. Upon oral administration of Syk inhibitor HMPL-523, this agent binds to and inhibits the activity of Syk. This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion and proliferation.
HMPL-689 is a potent, orally active and selective PI3K delta inhibitor. HMPL 689 selectively binds to and inhibits PI3Kd, and prevents the activation of the PI3Kd/AKT signaling pathway, and B-cell activation. This both decreases proliferation and induces cell death in PI3Kd-overexpressing tumor cells. PI3Kd plays a key role in the B-cell receptor (BCR) signaling pathway and the proliferation of hematologic cancer cells. The targeted inhibition of PI3Kd is designed to preserve PI3K signaling in normal, non-neoplastic cells and thereby to minimize serious side effects. PI3Kd, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.
HMR1031 is a potent and specific integrin α4ß1 or very late antigen 4 (VLA-4) receptor antagonist which binds to vascular cell adhesion molecule-1 (VCAM-1) and fibronectin.
HMN-154 is a benzenesulfonamide anticancer agent. HMN-154 inhibits DNA binding of NF-Y to the human major histocompatibility complex class II human leukocyte antigen DRA Y-box sequence in a dose-dependent manner.
HMR-1426 is gastric emptying inhibitor potentially for the treatment of obesity. In one study, HMR1426 showed an anorectic potential in rats and decreased body weight and fat mass. This was achieved solely by reducing food intake without influencing overall energy expenditure or behavior suggesting a peripheral mode of action. Thus, HMR1426 can be considered a potential new drug for obesity treatment.